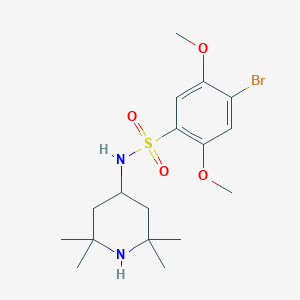
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, also known as MMBS, is a sulfonamide derivative that has been widely used in scientific research for its unique biochemical and physiological properties. MMBS has been found to possess a wide range of potential applications in the field of medicine, including as a potential treatment for cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a key role in the regulation of pH in the tumor microenvironment. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. However, one of the limitations of using 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for further research on 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide. One possible direction is to explore its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Another possible direction is to investigate its anti-inflammatory and neuroprotective effects, and to determine the mechanism of these effects. Additionally, further research could be conducted to explore the potential side effects and toxicity of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, in order to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the reaction between 5-methyl-2-nitrobenzenesulfonamide and 2-methoxyethylamine in the presence of a reducing agent such as palladium-carbon. The reaction yields 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide as a white crystalline solid with a melting point of 123-125°C.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Propiedades
Nombre del producto |
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H17NO4S |
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-4-5-10(16-3)11(8-9)17(13,14)12-6-7-15-2/h4-5,8,12H,6-7H2,1-3H3 |
Clave InChI |
QXOGWTCCNYBYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)










![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)
